tert-Butyl ((3-benzyl-3-azabicyclo[3.1.0]hexan-6-yl)methyl)carbamate
Overview
Description
tert-Butyl ((3-benzyl-3-azabicyclo[3.1.0]hexan-6-yl)methyl)carbamate: is a carbamate derivative that has garnered attention in medicinal chemistry due to its potential therapeutic effects
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl ((3-benzyl-3-azabicyclo[3.1.0]hexan-6-yl)methyl)carbamate typically involves multiple steps, starting from simpler precursors. One common approach involves the reaction of 3-benzyl-3-azabicyclo[3.1.0]hexane with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the carbamate group .
Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis on a larger scale would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of automated reactors and continuous flow systems to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl ((3-benzyl-3-azabicyclo[3.1.0]hexan-6-yl)methyl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: Nucleophilic substitution reactions can occur, particularly at the carbamate group, using reagents such as sodium hydride or sodium methoxide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride.
Substitution: Sodium hydride, sodium methoxide.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines .
Scientific Research Applications
Chemistry: In chemistry, tert-Butyl ((3-benzyl-3-azabicyclo[3.1.0]hexan-6-yl)methyl)carbamate is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new chemical entities.
Biology: Its bicyclic structure allows it to interact with biological macromolecules in unique ways.
Medicine: In medicinal chemistry, this compound is being investigated for its potential therapeutic effects. It may serve as a lead compound for the development of new drugs targeting specific biological pathways.
Industry: The compound’s stability and reactivity make it suitable for use in various industrial applications, including the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-Butyl ((3-benzyl-3-azabicyclo[3.1.0]hexan-6-yl)methyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s bicyclic structure allows it to fit into binding sites with high specificity, potentially inhibiting or modulating the activity of its targets. The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
- tert-Butyl 3-azabicyclo[3.1.0]hexan-6-ylcarbamate
- tert-Butyl 6-hydroxy-3-azabicyclo[3.1.0]hexane-3-carboxylate
- tert-Butyl 6-oxa-3-azabicyclo[3.1.0]hexane-3-carboxylate
Comparison: Compared to these similar compounds, tert-Butyl ((3-benzyl-3-azabicyclo[3.1.0]hexan-6-yl)methyl)carbamate is unique due to the presence of the benzyl group, which can influence its chemical reactivity and biological activity. This structural difference may enhance its binding affinity to certain targets and improve its overall efficacy in various applications .
Properties
IUPAC Name |
tert-butyl N-[(3-benzyl-3-azabicyclo[3.1.0]hexan-6-yl)methyl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O2/c1-18(2,3)22-17(21)19-9-14-15-11-20(12-16(14)15)10-13-7-5-4-6-8-13/h4-8,14-16H,9-12H2,1-3H3,(H,19,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZLROGVCOKZEST-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1C2C1CN(C2)CC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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